Glycerine trioleate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-BSCDBXJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Trioleate for Lipid Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glyceryl trioleate, a pivotal triglyceride in lipid research and pharmaceutical sciences. This document details its fundamental characteristics, outlines experimental methodologies for their determination, and explores its biological significance, particularly its role in lipid-related signaling pathways.

Core Physicochemical Properties of Glyceryl Trioleate

Glyceryl trioleate, also known as triolein, is a symmetrical triglyceride derived from the esterification of glycerol (B35011) with three units of oleic acid. It is a primary constituent of many natural oils, including olive oil.[1] Its well-defined structure makes it an ideal model compound for lipid studies. The key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₁₀₄O₆ | |

| Molecular Weight | 885.43 g/mol | |

| Appearance | Clear, colorless to yellowish oily liquid | [2] |

| Odor | Odorless | [2] |

| Taste | Tasteless | [2] |

| Density | 0.91 g/mL (at 20°C) | [3] |

| Refractive Index | nD²⁰: 1.468 - 1.470 | [4] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | -5.5 °C to 5 °C | [4][5] |

| Boiling Point | 235-240 °C at 18 mmHg | [3] |

| Flash Point | 330 °C (closed cup) | [3] |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| Chloroform | 0.1 g/mL, clear, colorless | [3] |

| Ether | Soluble | [5] |

| Carbon Tetrachloride | Soluble | [5] |

| Ethanol | Slightly soluble | [5] |

Table 4: Spectral Data Summary

| Technique | Key Spectral Features |

| FTIR (cm⁻¹) | ~3005 (C-H stretch, olefinic), ~2924 & ~2854 (C-H stretch, aliphatic), ~1745 (C=O stretch, ester), ~1160 (C-O stretch), ~722 (-(CH₂)n- rock) |

| ¹H NMR (CDCl₃, ppm) | ~5.34 (olefinic protons, -CH=CH-), ~4.1-4.3 (glycerol backbone protons, -CH₂-O-CO- and -CH-O-CO-), ~2.31 (α-methylene protons, -CH₂-COO-), ~2.01 (allylic protons, -CH₂-CH=CH-), ~1.62 (β-methylene protons, -CH₂-C-COO-), ~1.2-1.4 (methylene protons of fatty acid chains), ~0.88 (terminal methyl protons, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~173.2 & 172.8 (carbonyl carbons), ~130.0 & 129.8 (olefinic carbons), ~68.9 & 62.1 (glycerol backbone carbons), ~34.2 & 34.0 (α-methylene carbons), ~22.7-31.9 (methylene carbons of fatty acid chains), ~14.1 (terminal methyl carbon) |

| Mass Spectrometry (ESI+) | [M+Na]⁺ at m/z 907.8, [M+K]⁺ at m/z 923.8. Fragmentation shows loss of oleic acid chains. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of glyceryl trioleate are provided below.

Determination of Density (Pycnometer Method)

Objective: To accurately determine the density of glyceryl trioleate.

Materials:

-

Glyceryl trioleate sample

-

Pycnometer (specific gravity bottle) of known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath

-

Distilled water

-

Acetone or other suitable solvent for cleaning

Procedure:

-

Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry it completely.

-

Weigh the empty, dry pycnometer (m_empty).

-

Fill the pycnometer with distilled water and place it in the water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m_water).

-

Sample Measurement: Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the glyceryl trioleate sample.

-

Place the filled pycnometer in the water bath at the same temperature until thermal equilibrium is reached.

-

Adjust the sample volume to the calibration mark, ensuring no air bubbles are present.

-

Dry the exterior of the pycnometer and weigh it (m_sample).

-

Calculation:

-

Density of water at the measurement temperature (ρ_water) is obtained from standard tables.

-

Volume of the pycnometer (V) = (m_water - m_empty) / ρ_water

-

Density of glyceryl trioleate (ρ_sample) = (m_sample - m_empty) / V

-

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and phase transition behavior of glyceryl trioleate.

Materials:

-

Glyceryl trioleate sample

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of glyceryl trioleate into an aluminum DSC pan.

-

Seal the pan with a lid using the crimper.

-

Prepare an empty sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -40°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 30°C).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic transition.

Determination of Viscosity (Rotational Viscometer)

Objective: To measure the dynamic viscosity of glyceryl trioleate.

Materials:

-

Glyceryl trioleate sample

-

Rotational viscometer with appropriate spindle

-

Thermostatically controlled water bath or jacketed beaker

-

Beaker

Procedure:

-

Sample Preparation: Place a sufficient volume of glyceryl trioleate into a beaker.

-

Bring the sample to the desired temperature (e.g., 25°C) using the water bath. Allow sufficient time for thermal equilibrium.

-

Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Measurement:

-

Immerse the spindle into the glyceryl trioleate up to the immersion mark.

-

Start the rotation of the spindle.

-

Allow the reading to stabilize. This may take a few minutes.

-

Record the viscosity reading from the viscometer display (usually in centipoise, cP, or milliPascal-seconds, mPa·s).

-

Take multiple readings and calculate the average.

-

Determination of Solubility (Shake-Flask Method)

Objective: To determine the solubility of glyceryl trioleate in various solvents.

Materials:

-

Glyceryl trioleate

-

A range of solvents (e.g., water, ethanol, chloroform)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature

-

Analytical method for quantification (e.g., HPLC, GC, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of glyceryl trioleate to a known volume of the solvent in a glass vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved glyceryl trioleate should be visible.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solute to settle. Alternatively, centrifuge the samples to separate the saturated solution from the undissolved solute.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Quantify the concentration of glyceryl trioleate in the aliquot using a suitable analytical technique. For volatile solvents, the solvent can be evaporated and the mass of the dissolved glyceryl trioleate determined gravimetrically. For non-volatile solvents, chromatographic methods like HPLC or GC are preferred.

-

Express the solubility as g/mL or mol/L.

Spectroscopic Analysis

Objective: To obtain the infrared spectrum of glyceryl trioleate to identify its functional groups.

Procedure:

-

Sample Preparation: A small drop of liquid glyceryl trioleate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Analysis: The prepared sample is placed in the FTIR spectrometer's sample holder. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of glyceryl trioleate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

-

Analysis: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Objective: To determine the molecular weight and fragmentation pattern of glyceryl trioleate.

Procedure:

-

Sample Preparation: Prepare a dilute solution of glyceryl trioleate in a suitable solvent compatible with the ionization source (e.g., methanol/chloroform mixture for Electrospray Ionization - ESI).

-

Analysis: The solution is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to confirm the fatty acid composition.

Biological Significance and Signaling Pathways

Glyceryl trioleate plays a significant role in lipid metabolism and cellular signaling. It is a major component of dietary fats and is transported in lipoproteins. In the context of cardiovascular health, unsaturated triglycerides like glyceryl trioleate have been shown to have protective effects against oxidative stress in endothelial cells.

Inhibition of Oxidized LDL-Induced Endothelial Cell Dysfunction

Oxidized low-density lipoprotein (oxLDL) is a key player in the pathogenesis of atherosclerosis. It can induce endothelial dysfunction, inflammation, and apoptosis. Glyceryl trioleate has been shown to ameliorate the detrimental effects of oxLDL on endothelial cells.[6] This protective effect is mediated, in part, through the modulation of intracellular signaling pathways, particularly the Extracellular signal-regulated kinase (ERK) 1/2 pathway.

References

- 1. gcms.cz [gcms.cz]

- 2. Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Triglycerides and Glycerol Concentration Determinations Using Plasma FT-IR Spectra [opg.optica.org]

- 6. sciltp.com [sciltp.com]

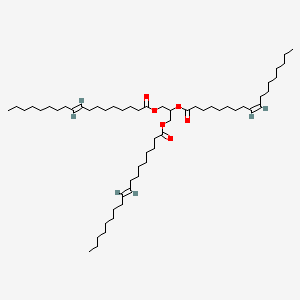

glycerine trioleate structure and chemical formula

An In-depth Technical Guide to Glyceryl Trioleate for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trioleate, also known as triolein, is a symmetrical triglyceride that plays a significant role in various scientific and industrial fields. It is formed from the esterification of one molecule of glycerol (B35011) with three molecules of oleic acid, an unsaturated fatty acid.[1] As a primary constituent of many natural oils, such as olive oil where it can comprise 4-30% of the total volume, glyceryl trioleate is a key molecule in lipid chemistry and nutrition.[1] Its specific chemical structure and physical properties make it a valuable component in cosmetics, food production, and notably, in pharmaceutical formulations and drug development.[2] This guide provides a comprehensive technical overview of glyceryl trioleate, including its structure, properties, key reactions, and applications relevant to research and development professionals.

Chemical Structure and Formula

Glyceryl trioleate is chemically designated as Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate].[1] It consists of a glycerol backbone to which three oleic acid chains are attached via ester bonds. The oleic acid moieties are monounsaturated, each containing a single cis double bond between the ninth and tenth carbon atoms.

The molecular formula for glyceryl trioleate is C₅₇H₁₀₄O₆.[3][4]

Caption: Chemical structure of glyceryl trioleate.

Physicochemical Properties

Glyceryl trioleate is a clear, colorless to yellowish, odorless, and tasteless oily liquid at room temperature. Its key physicochemical properties are summarized in the tables below, which are essential for its application in various formulations.

Table 1: Chemical Identifiers for Glyceryl Trioleate

| Identifier | Value |

| CAS Number | 122-32-7[5] |

| Molecular Formula | C₅₇H₁₀₄O₆[3][4] |

| Molecular Weight | 885.43 g/mol [3][5] |

| IUPAC Name | Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate][1] |

| Synonyms | Triolein, Glycerol trioleate, Oleic triglyceride[3][5] |

| InChI Key | PHYFQTYBJUILEZ-IUPFWZBJSA-N[5] |

Table 2: Physicochemical Properties of Glyceryl Trioleate

| Property | Value | Reference |

| Physical State | Oily liquid | |

| Appearance | Clear, colorless to yellowish | |

| Melting Point | 5 °C (41 °F; 278 K) | [1] |

| Boiling Point | 235-240 °C at 18 mmHg | [5] |

| Density | 0.91 g/mL | [5] |

| Flash Point | 330 °C (626 °F) - closed cup | [5] |

| Solubility | Insoluble in water; slightly soluble in alcohol; soluble in chloroform, ether, and carbon tetrachloride. | [6] |

| Storage Temperature | -20°C | [5] |

Synthesis and Key Chemical Reactions

Synthesis

Industrially, glyceryl trioleate is manufactured through the direct esterification of glycerol with oleic acid. The reaction involves heating the reactants, typically with a catalyst, to form the triglyceride and water, which is removed to drive the reaction to completion.

Reaction: C₃H₅(OH)₃ (Glycerol) + 3 C₁₇H₃₃COOH (Oleic Acid) → C₅₇H₁₀₄O₆ (Glyceryl Trioleate) + 3 H₂O

Key Chemical Reactions

4.2.1. Hydrolysis (Saponification) The ester bonds of glyceryl trioleate are susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (lipases).

-

Acid Hydrolysis: In the presence of a strong acid and water, glyceryl trioleate breaks down to yield one molecule of glycerol and three molecules of oleic acid.[7][8]

Equation: C₅₇H₁₀₄O₆ + 3 H₂O --(H⁺)--> C₃H₅(OH)₃ + 3 C₁₇H₃₃COOH

-

Base Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide (B78521) (NaOH), glyceryl trioleate undergoes saponification to produce glycerol and the sodium salt of oleic acid (sodium oleate), which is a primary component of soap.[7][9]

Equation: C₅₇H₁₀₄O₆ + 3 NaOH → C₃H₅(OH)₃ + 3 C₁₇H₃₃COONa

4.2.2. Hydrogenation The unsaturated oleic acid chains of glyceryl trioleate can be hydrogenated. This addition reaction typically uses a metal catalyst, such as nickel, to convert the double bonds into single bonds.[10] The complete hydrogenation of glyceryl trioleate yields glyceryl tristearate, a saturated fat that is solid at room temperature.[10][11]

Equation: C₅₇H₁₀₄O₆ (Glyceryl Trioleate) + 3 H₂ --(Ni catalyst)--> C₅₇H₁₁₀O₆ (Glyceryl Tristearate)

Experimental Protocols

Protocol for Saponification of Glyceryl Trioleate

This protocol provides a general laboratory procedure for the base-catalyzed hydrolysis of a triglyceride like glyceryl trioleate.

-

Reactant Preparation: In a round-bottom flask, place a measured amount of glyceryl trioleate.

-

Reagent Addition: Add an ethanolic solution of a strong base, such as sodium hydroxide (NaOH). The ethanol (B145695) acts as a common solvent for the nonpolar triglyceride and the aqueous base.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle for approximately 30-60 minutes. The reflux prevents the loss of the ethanol solvent.[9]

-

Salting Out: After cooling, transfer the reaction mixture into a concentrated sodium chloride (NaCl) solution. This process, known as "salting out," decreases the solubility of the soap, causing it to precipitate.[9]

-

Isolation and Purification: Collect the precipitated soap (sodium oleate) via vacuum filtration using a Hirsch or Büchner funnel.

-

Washing: Wash the collected solid with ice-cold water to remove any excess NaOH, NaCl, and glycerol.[9]

-

Drying: Allow the purified soap to air dry.

Protocol for Hydrogenation of Glyceryl Trioleate

This protocol outlines the general steps for the catalytic hydrogenation of the unsaturated bonds in glyceryl trioleate.

-

Setup: Place a solution of glyceryl trioleate in a suitable solvent (e.g., ethanol) into a high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Nickel (Ni), Palladium (Pd), or Platinum (Pt).[10]

-

Reaction Conditions: Seal the vessel and purge it with hydrogen gas (H₂) to remove air. Pressurize the vessel with H₂ to the desired pressure.

-

Heating and Stirring: Heat the mixture to the target temperature while stirring vigorously to ensure efficient contact between the reactants and the catalyst.

-

Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

-

Workup: Cool the vessel, carefully release the excess hydrogen pressure, and remove the catalyst by filtration.

-

Product Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the hydrogenated product, glyceryl tristearate.

Applications in Research and Drug Development

Glyceryl trioleate serves multiple functions in the pharmaceutical and research sectors:

-

Drug Formulation: Due to its high lipophilicity, glyceryl trioleate is used in the formulation of poorly water-soluble drugs. It can be a component of self-emulsifying drug delivery systems (SEDDS), nanoparticles, and lipid-based formulations to enhance the solubility and oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).[12]

-

Lorenzo's Oil: Glyceryl trioleate is one of the two main components of Lorenzo's oil, a therapeutic agent used in the management of adrenoleukodystrophy (ALD), a rare genetic disorder.[1]

-

Dietary Fat Absorption Studies: It is employed in experimental diets for animal studies to investigate the mechanisms of dietary fat absorption and lipid metabolism.[5]

-

Substrate for Lipase Assays: In biochemical research, emulsified glyceryl trioleate serves as a standard substrate for assaying the activity of microbial and pancreatic lipases.[6]

-

Topical and Cosmetic Applications: In dermatology and cosmetics, it functions as a skin-conditioning agent, moisturizer, and viscosity-controlling agent in creams, lotions, and other personal care products.

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for utilizing glyceryl trioleate in the development of a lipid-based drug delivery system.

Caption: Workflow for lipid-based drug formulation.

Conclusion

Glyceryl trioleate is a well-characterized triglyceride with a broad range of applications, particularly valuable to the pharmaceutical and cosmetic industries. Its defined chemical structure, predictable reactivity, and biocompatibility make it an excellent excipient for enhancing drug delivery and a useful tool in lipid-related research. This guide provides the core technical information required by researchers and scientists to effectively utilize glyceryl trioleate in their development and research endeavors.

References

- 1. Triolein - Wikipedia [en.wikipedia.org]

- 2. glyceryl trioleate: Topics by Science.gov [science.gov]

- 3. scent.vn [scent.vn]

- 4. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]

- 5. 甘油三油酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. homework.study.com [homework.study.com]

- 8. gauthmath.com [gauthmath.com]

- 9. webassign.net [webassign.net]

- 10. homework.study.com [homework.study.com]

- 11. Solved 1. What products are obtained from the complete | Chegg.com [chegg.com]

- 12. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Glyceryl Trioleate

For Researchers, Scientists, and Drug Development Professionals

Glyceryl trioleate, also known as triolein (B1671897), is a symmetrical triglyceride derived from glycerol (B35011) and three units of the unsaturated fatty acid oleic acid.[1] It is a significant component of many natural oils, notably olive oil, where it can constitute 4–30% of the total volume.[2] In the pharmaceutical and cosmetic industries, glyceryl trioleate serves as an emollient, lubricant, and solvent in various formulations.[2][3] Its high purity is crucial for these applications, necessitating well-defined synthesis and purification protocols in a laboratory setting.

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying glyceryl trioleate, complete with experimental protocols, quantitative data, and process visualizations.

Section 1: Synthesis of Glyceryl Trioleate

The laboratory synthesis of glyceryl trioleate is predominantly achieved through two main routes: chemical esterification and enzymatic synthesis.

Chemical Synthesis: Direct Esterification

Direct esterification is a common method involving the reaction of glycerol with an excess of oleic acid, typically in the presence of a catalyst to drive the reaction towards the formation of the triglyceride.[3]

Principle: The reaction involves the condensation of the three hydroxyl groups of glycerol with the carboxyl group of three oleic acid molecules, releasing three molecules of water. The reaction is reversible, and the removal of water is essential to achieve a high yield of the triglyceride product.

Reaction Scheme: Glycerol + 3 Oleic Acid ⇌ Glyceryl Trioleate + 3 H₂O

This protocol describes a typical batch synthesis process using an acid catalyst.

-

Reactant Preparation: Combine glycerol and oleic acid in a molar ratio between 1:2.3 and 1:3.2 in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).[2][4]

-

Catalyst Addition: Add a catalyst, such as p-toluenesulfonic acid, at a concentration of 0.1% to 1.0% of the total reactant weight.[2][4]

-

Reaction Conditions: Heat the mixture to a temperature range of 140-220°C.[2][4] The optimal temperature is often between 190-220°C.[2] Maintain the reaction for 4 to 8 hours with continuous stirring.[2][4]

-

Water Removal: Continuously remove the water produced during the reaction using the Dean-Stark trap to shift the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 2 mg KOH/g.[2][4]

-

Post-Reaction: After completion, dehydrate the product under vacuum to remove any residual water.[2][4]

| Parameter | Value | Reference |

| Glycerol:Oleic Acid Molar Ratio | 1:2.3 - 1:3.2 (Optimal: 1:2.6 - 1:3) | [2][4] |

| Catalyst (p-toluenesulfonic acid) | 0.1% - 1.0% (w/w) (Optimal: 0.3% - 0.6%) | [2][4] |

| Reaction Temperature | 140 - 220 °C (Optimal: 190 - 220 °C) | [2][4] |

| Reaction Time | 4 - 8 hours (Optimal: 6 - 8 hours) | [2][4] |

| Endpoint (Acid Value) | ≤ 2 mg KOH/g | [2][4] |

Table 1: Reaction parameters for the chemical synthesis of glyceryl trioleate via direct esterification.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer side reactions.[5] Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is commonly used for this purpose.[5][6]

Principle: Lipases catalyze the esterification of glycerol and oleic acid under non-aqueous or low-water conditions. The enzyme's specificity can favor the formation of triglycerides over mono- and diglycerides.

-

Reactant and Enzyme Preparation: In a reaction vessel, combine glycerol and oleic acid, typically at a molar ratio of 1:3.[5] Add Novozym 435 at a concentration of approximately 6% (w/w) of the total reactants.[5]

-

Reaction Conditions: Heat the mixture to 100°C under reduced pressure (e.g., 0.9 kPa) to facilitate water removal.[5]

-

Reaction Time: Allow the reaction to proceed for 8 hours with agitation.[5]

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed from the product mixture by filtration for potential reuse.

-

Product Isolation: The resulting crude product consists mainly of glyceryl trioleate, along with some mono- and diglycerides.

| Parameter | Value | Reference |

| Enzyme | Novozym 435 | [5] |

| Glycerol:Oleic Acid Molar Ratio | 1:3 | [5] |

| Enzyme Dosage | 6% (w/w) | [5] |

| Reaction Temperature | 100 °C | [5] |

| Pressure | 0.9 kPa | [5] |

| Reaction Time | 8 hours | [5] |

| Purity (after purification) | ~93% | [5] |

Table 2: Reaction parameters for the enzymatic synthesis of glyceryl trioleate.

Section 2: Purification of Glyceryl Trioleate

The crude product from either synthesis method will contain unreacted starting materials, byproducts (mono- and diglycerides), and catalyst residues. Purification is essential to achieve the high-purity glyceryl trioleate required for most applications.

Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a multi-step workflow.

Caption: General workflow for glyceryl trioleate synthesis and purification.

Purification Techniques

Column chromatography is a highly effective method for separating triglycerides from mono- and diglycerides and other impurities based on polarity.[5][7]

Principle: A stationary phase, typically silica (B1680970) gel, is used to separate compounds based on their differential adsorption. Non-polar compounds elute faster than polar compounds. In this case, the non-polar glyceryl trioleate will elute before the more polar mono- and diglycerides.

-

Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry and mobile phase.

-

Sample Loading: Dissolve the crude glyceryl trioleate in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether in a stepwise or gradient manner.

-

Fraction 1 (Non-polar): Elute with a low-polarity solvent system (e.g., hexane/ethyl acetate 98:2 v/v) to collect the glyceryl trioleate.

-

Fraction 2 (More polar): Increase the polarity (e.g., hexane/ethyl acetate 90:10 v/v) to elute diglycerides.

-

Fraction 3 (Polar): Further increase polarity to elute monoglycerides (B3428702) and remaining fatty acids.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pure glyceryl trioleate.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

A study combining enzymatic synthesis with silica gel column chromatography reported achieving a final purity of 93.07% for triolein.[5]

Fractional Crystallization

Fractional crystallization is a physical separation process that relies on the different melting points and solubilities of the components in a mixture.[8] It can be performed with or without a solvent.

Principle: The crude mixture is cooled in a controlled manner, causing the component with the highest melting point to crystallize first. The solid (stearin) and liquid (olein) fractions are then separated.[8]

Solvent fractionation is often more efficient than dry fractionation because the solvent lowers the viscosity, facilitating better separation of crystals from the liquid phase.[8]

-

Dissolution: Dissolve the crude glyceryl trioleate mixture in a suitable solvent, such as acetone. A common ratio is 1:8 (w/v) of oil to acetone.[8]

-

Crystallization: Cool the solution to a specific temperature (e.g., -30°C) and hold for an extended period (e.g., 16 hours) to allow for the crystallization of higher melting point impurities (like saturated triglycerides).[8]

-

Separation: Separate the crystallized solid fraction from the liquid fraction containing the dissolved glyceryl trioleate by filtration or centrifugation at the crystallization temperature.[9]

-

Solvent Removal: Recover the purified glyceryl trioleate from the liquid fraction by evaporating the solvent.

Section 3: Characterization and Purity Analysis

After purification, it is essential to characterize the final product and assess its purity. Standard analytical techniques include:

-

Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the separation of triglycerides from mono- and diglycerides. Purity of at least 97% can be determined by TLC.[10]

-

Gas Chromatography (GC): Provides quantitative data on the fatty acid composition and can determine the purity of the triglyceride. Purity levels of ≥98.5% can be confirmed with GC.[11]

-

High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis of the glyceride content.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized glyceryl trioleate.[13]

References

- 1. The process used in the conversion of triolein to tristearin class 11 chemistry CBSE [vedantu.com]

- 2. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]

- 3. Glycerol Trioleate | Triolein | Glyceryl Trioleate | Venus Ethoxyethers [venus-goa.com]

- 4. CN104262149A - Preparation process of triolein - Google Patents [patents.google.com]

- 5. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. トリオレイン酸グリセリル ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. 甘油三油酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 12. CAS 122-32-7 | Glycerol trioleate [phytopurify.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Glyceryl Trioleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural sources of glyceryl trioleate (triolein) and the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require high-purity glyceryl trioleate for their work.

Introduction to Glyceryl Trioleate

Glyceryl trioleate is a symmetrical triglyceride formed from the esterification of glycerol (B35011) with three units of the unsaturated fatty acid, oleic acid.[1] As a major component of many natural fats and oils, it is a key molecule in lipid metabolism and has various applications in the food, pharmaceutical, and chemical industries.[2][3] In the pharmaceutical sector, it is utilized as an excipient in drug formulations and is a component of Lorenzo's oil, a treatment for adrenoleukodystrophy. The procurement of high-purity glyceryl trioleate is paramount for these applications, necessitating efficient extraction and purification from natural sources.

Natural Sources of Glyceryl Trioleate

Glyceryl trioleate is abundant in a variety of plant-based oils and animal fats. The concentration, however, can vary significantly depending on the source, cultivar, and processing methods.

Plant-Based Oils

Vegetable oils are a primary source of glyceryl trioleate. The following table summarizes the typical content of glyceryl trioleate or its constituent fatty acid, oleic acid, in several common oils.

| Oil Source | Glyceryl Trioleate (Triolein) Content (%) | Oleic Acid Content (%) | Key References |

| Olive Oil | 4 - 30% (some reports as high as 70-80%) | - | [1][4] |

| Almond Oil | - | 59.52 - 73.80% | |

| Pecan Oil | - | 55.91 - 71.27% | |

| Sunflower Oil | Present | - | [4] |

| Palm Oil | Present | - | [4] |

| Cacao Butter | ~1.1% | - | [4] |

Animal Fats

Animal fats, particularly lard, are also a notable source of glyceryl trioleate.

| Fat Source | Oleic Acid Content (%) | Key References |

| Lard | 35.0 - 55.0% |

Extraction and Purification Methodologies

The extraction and purification of glyceryl trioleate from its natural sources involve a series of steps aimed at isolating the triglyceride from other lipids and impurities. The choice of method depends on the desired purity, scale of operation, and the starting material.

Solvent Extraction

Solvent extraction is a widely used method for obtaining oils from plant and animal tissues.

Experimental Protocol: Soxhlet Extraction of Oil from Almonds

-

Sample Preparation: Grind raw, unpeeled almonds into a fine powder to increase the surface area for extraction.

-

Soxhlet Setup: Place the almond powder into a thimble and insert it into the main chamber of a Soxhlet extractor.

-

Solvent Addition: Fill the distilling flask with n-hexane (a common solvent for lipid extraction).

-

Extraction Process: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the almond powder, extracting the oil.

-

Siphoning: Once the Soxhlet chamber is full, the solvent-oil mixture is siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.

-

Solvent Removal: After extraction, the solvent is removed from the oil by rotary evaporation to yield the crude almond oil.[5]

Logical Relationship: Solvent Extraction

Caption: Workflow for solvent extraction of almond oil.

Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide is a "green" technology that offers high selectivity and yields high-quality oils.

Experimental Protocol: Supercritical CO2 Extraction of Pecan Oil

-

Sample Preparation: Grind pecan kernels into a powder.

-

SFE System Setup: Load the pecan powder into the extraction vessel of a supercritical fluid extractor.

-

Parameter Setting: Set the desired extraction parameters. Optimal conditions for pecan oil have been reported around 35 MPa pressure and 45 °C.[6]

-

Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 flows through the extraction vessel, dissolving the pecan oil.

-

Separation: The CO2-oil mixture flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and release the oil.

-

Collection: The extracted pecan oil is collected from the bottom of the separator. The CO2 can be recycled for further extractions.[6]

Experimental Workflow: Supercritical Fluid Extraction

References

- 1. Triolein - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Glycerol trioleate (FDB002910) - FooDB [foodb.ca]

- 3. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of lipid profiles and aroma characteristics in pecan oils: Probing conventional and non-conventional extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycerine Trioleate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycerine Trioleate, also known as Triolein (B1671897), a triglyceride of significant interest in various scientific and pharmaceutical fields. This document details its fundamental physicochemical properties, its role in key biological pathways, and relevant experimental methodologies for its study.

Core Physicochemical Data

This compound is a symmetrical triglyceride derived from the esterification of glycerol (B35011) with three units of the unsaturated fatty acid, oleic acid.[1] Its properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 122-32-7 | [2][3][4][5] |

| Molecular Formula | C₅₇H₁₀₄O₆ | [2][3][6] |

| Molecular Weight | 885.43 g/mol | [2][5][6] |

| Appearance | Oil | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

Biological Significance and Signaling Pathways

This compound is a primary energy storage molecule in many biological systems and is a key component of dietary fats. Its metabolism is central to lipid homeostasis.

This compound is synthesized in the endoplasmic reticulum via the Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway. This is the predominant route for triacylglycerol (TAG) synthesis in the liver and adipose tissue. The pathway involves the sequential acylation of a glycerol backbone.

Caption: The Kennedy pathway of triacylglycerol biosynthesis.

Recent studies have indicated that triolein can act as a photoprotective agent. It has been shown to reduce the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, an enzyme involved in collagen degradation and skin aging. This effect is mediated by triolein's ability to decrease the production of interleukin-6 (IL-6) and reactive oxygen species (ROS) in UVB-irradiated keratinocytes.

Caption: Triolein's role in mitigating UVB-induced MMP-1 expression.

Experimental Protocols

This compound is a commonly used substrate for assaying lipase (B570770) activity. Below is a detailed protocol for a colorimetric lipase activity assay.

This protocol is adapted from a commercially available lipase assay kit and measures the glycerol produced from the hydrolysis of a triglyceride substrate.

Materials:

-

This compound (Lipase Substrate)

-

Assay Buffer

-

Enzyme Mix (containing enzymes for glycerol detection)

-

Probe (e.g., GenieRed)

-

Glycerol Standard (for standard curve)

-

Lipase source (e.g., purified enzyme, cell lysate, or serum sample)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Reagent Preparation:

-

Allow the Assay Buffer to warm to room temperature.

-

Prepare the Lipase Substrate: If the substrate has separated upon freezing, warm it in a hot water bath (80-100°C) for 1 minute until cloudy, then vortex for 30 seconds. Repeat until the solution is clear.

-

Reconstitute the Enzyme Mix in the appropriate volume of Assay Buffer. Aliquot and store at -20°C if not used immediately.

-

Prepare the Probe as per the manufacturer's instructions.

-

-

Standard Curve Preparation:

-

Prepare a 1 mM glycerol standard solution by diluting the provided stock.

-

In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM glycerol standard to individual wells.

-

Adjust the volume in each well to 50 µL with Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.

-

-

Sample Preparation:

-

Tissues: Homogenize approximately 40 mg of tissue in 4 volumes of Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.

-

Cells: Homogenize approximately 2 x 10⁶ cells in Assay Buffer. Centrifuge to clarify.

-

Serum: Serum samples can often be diluted directly in the Assay Buffer.

-

Add up to 50 µL of your prepared sample per well in the 96-well plate. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.

-

Sample Control: For each sample, prepare a corresponding control well that will contain a reaction mix without the lipase substrate to account for any endogenous glycerol.

-

-

Reaction Mix Preparation:

-

Prepare a master mix for the samples and a separate one for the controls. For each well, the reaction mix will be 100 µL.

-

Sample Reaction Mix:

-

93 µL Assay Buffer

-

2 µL Probe

-

2 µL Enzyme Mix

-

3 µL Lipase Substrate

-

-

Control Reaction Mix:

-

96 µL Assay Buffer

-

2 µL Probe

-

2 µL Enzyme Mix

-

-

-

Assay Protocol:

-

Add 100 µL of the Sample Reaction Mix to the wells containing the standards and the test samples.

-

Add 100 µL of the Control Reaction Mix to the sample control wells.

-

Mix well.

-

Measure the optical density (OD) at 570 nm at an initial time point (T1).

-

Incubate the plate at 37°C for 60-90 minutes (or longer for low lipase activity), protected from light.

-

Measure the OD at 570 nm again at a final time point (T2).

-

-

Calculation:

-

Subtract the 0 standard reading from all standard readings. Plot the glycerol standard curve.

-

For each sample, calculate the change in OD (ΔOD = A2 - A1).

-

Subtract the ΔOD of the sample control from the ΔOD of the sample to correct for endogenous glycerol.

-

Use the corrected ΔOD to determine the amount of glycerol (B) produced by the lipase from the standard curve.

-

Calculate the lipase activity using the following formula:

-

Lipase Activity (nmol/min/mL or U/mL) = B / (T2 - T1) / V

-

Where B is the glycerol amount in nmol, T is the reaction time in minutes, and V is the sample volume in mL.

-

-

Applications in Drug Development and Research

This compound serves as a valuable tool in several areas of research and development:

-

Drug Delivery: Due to its biocompatibility and biodegradability, it is explored as a component of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs), to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Metabolic Studies: It is used in experimental diets to study dietary fat absorption, lipid metabolism, and the pathophysiology of metabolic diseases like obesity and dyslipidemia.

-

Enzyme Inhibitor Screening: As a natural substrate for lipases, it is employed in high-throughput screening assays to identify potential lipase inhibitors for the treatment of obesity and related disorders.

-

Cosmetics and Personal Care: It functions as an emollient and skin-conditioning agent in various cosmetic formulations.

References

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Lipase Activity -BMB Reports | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 6. benchchem.com [benchchem.com]

The Core Mechanism of Glyceryl Trioleate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl trioleate, a triglyceride of oleic acid, is a significant bioactive molecule with a primary role in the management of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. This technical guide provides a comprehensive overview of the core mechanism of action of glyceryl trioleate in biological systems, with a particular focus on its therapeutic application as a principal component of Lorenzo's oil. This document details the molecular interactions, metabolic pathways, and cellular consequences of glyceryl trioleate administration. It includes a compilation of quantitative data from key studies, detailed experimental protocols for the evaluation of its effects, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter of very-long-chain fatty acids (VLCFAs). The dysfunction of ALDP leads to the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex. This accumulation is cytotoxic and incites a demyelinating inflammatory response that is responsible for the severe neurological symptoms of the disease.

Glyceryl trioleate, in combination with glyceryl trierucate (the triglyceride of erucic acid), constitutes Lorenzo's oil. This therapeutic formulation was developed to competitively inhibit the endogenous synthesis of saturated VLCFAs. This guide will dissect the biochemical basis of this therapeutic strategy, exploring the enzymatic and metabolic pathways modulated by the constituent fatty acids of Lorenzo's oil.

Core Mechanism of Action: Competitive Inhibition of ELOVL1

The primary mechanism of action of the fatty acid components of Lorenzo's oil, oleic acid (C18:1) and erucic acid (C22:1), is the competitive inhibition of the fatty acid elongase ELOVL1. ELOVL1 is a key enzyme in the multi-step process of fatty acid elongation, responsible for the synthesis of saturated and monounsaturated VLCFAs.

By providing an excess of oleic and erucic acids, the enzymatic machinery for fatty acid elongation is saturated with these substrates, thereby reducing the elongation of endogenous saturated fatty acids to the pathogenic C24:0 and C26:0 forms.[1][2] Kinetic studies have revealed that the 4:1 mixture of oleic and erucic acids, as found in Lorenzo's oil, acts as a mixed inhibitor of ELOVL1, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[3]

Signaling Pathway of ELOVL1 Inhibition

Metabolic Fate and Broader Biological Effects

Upon oral administration, glyceryl trioleate is hydrolyzed in the intestine into glycerol (B35011) and free oleic acid.[4] These components are then absorbed by enterocytes and re-esterified into triglycerides, which are subsequently incorporated into chylomicrons and released into the lymphatic system and eventually the bloodstream.

Glycerolipid Metabolism

The absorbed oleic acid can be utilized in various metabolic pathways. It can be incorporated into cellular membranes, stored in adipose tissue as triglycerides, or undergo β-oxidation to generate ATP.[5][6][7]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids, including oleic acid and erucic acid, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[8][9][10]

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation by oleic acid can enhance fatty acid catabolism.[8][11] This may contribute to the overall management of lipid homeostasis.

-

PPARγ: Erucic acid has been shown to enhance the expression of PPARγ, which is crucial for adipogenesis and lipid storage.[12]

-

PPARδ: Erucic acid is also a ligand for PPARδ, which is involved in stimulating myelination and suppressing inflammation.[9][10][13]

The activation of these PPARs by the constituent fatty acids of Lorenzo's oil may contribute to its overall therapeutic effect beyond the direct inhibition of VLCFA synthesis, although this remains an area of active research.

Quantitative Data

The efficacy of glyceryl trioleate, as part of Lorenzo's oil, has been quantified in numerous studies. The following tables summarize key quantitative findings.

Table 1: ELOVL1 Inhibition Kinetics by Oleic and Erucic Acids

| Inhibitor(s) | Inhibition Type | Ki (μM) | Ki' (μM) | Reference |

| 4:1 Oleic:Erucic Acid | Mixed | 60.6 | 4.1 | [3] |

Ki represents the inhibition constant for binding to the free enzyme, and Ki' represents the inhibition constant for binding to the enzyme-substrate complex.

Table 2: Reduction of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma of X-ALD Patients Treated with Lorenzo's Oil

| Study | Number of Patients | Duration of Treatment | Mean Reduction in C26:0 | Reference |

| Rizzo et al. (1989) | 12 | 6-8 weeks | ~50% | [1] |

| Moser et al. (2005) | 89 (asymptomatic boys) | Mean 7.3 years | Plasma C26:0 levels were normalized or near-normalized | [14] |

| Poulos et al. (1994) | 4 | N/A | Reduced in plasma, adipose tissue, and liver, but not significantly in the brain | [15] |

| Aubourg et al. (1993) | 14 men with AMN | Mean 33 months | Plasma VLCFA levels declined to near normal by week 10 | [16] |

| Jardim et al. (2005) | 7 | Mean 21 months | 50% reduction in C26:0 and 42.8% reduction in the C26:0/C22:0 ratio | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and efficacy of glyceryl trioleate.

Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for clinical diagnostics.[19][20][21][22][23]

Objective: To accurately measure the concentrations of C22:0, C24:0, and C26:0 fatty acids in plasma samples.

Materials:

-

Plasma samples

-

Internal standards (e.g., deuterated C22:0, C24:0, C26:0)

-

Methanolic HCl

-

Sodium sulfate (B86663) (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-1)

Procedure:

-

Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard mixture.

-

Hydrolysis and Methylation: Add 1 mL of 5% methanolic HCl. Vortex and incubate at 90°C for 1 hour to hydrolyze fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).

-

Extraction: After cooling, add 1.25 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Drying: Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1-2 µL of the hexane extract into the GC-MS system.

-

Data Acquisition: The GC-MS is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the FAMEs of interest and their corresponding internal standards.

-

Quantification: The concentration of each VLCFA is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of VLCFA standards.

Workflow for VLCFA Quantification

In Vitro ELOVL1 Elongase Activity Assay

This protocol is based on the methodology described by Kihara et al.[3][24]

Objective: To measure the enzymatic activity of ELOVL1 and assess its inhibition by oleic and erucic acids.

Materials:

-

HEK293T cells overexpressing human ELOVL1

-

Cell lysis buffer (e.g., RIPA buffer)

-

Microsomal membrane fraction isolation kit

-

[14C]-Malonyl-CoA

-

C22:0-CoA (or other fatty acyl-CoA substrate)

-

Oleic acid and erucic acid

-

TLC plates

-

Scintillation counter or phosphorimager

Procedure:

-

Microsome Preparation: Culture HEK293T cells overexpressing ELOVL1. Harvest the cells and prepare microsomal membrane fractions according to the manufacturer's protocol. Determine the protein concentration of the microsomal fraction.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 10 µg)

-

C22:0-CoA (substrate, e.g., 50 µM)

-

[14C]-Malonyl-CoA (e.g., 0.1 µCi)

-

Inhibitors (oleic acid/erucic acid mixture or vehicle control)

-

Reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.5)

-

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination and Saponification: Stop the reaction by adding 2.5 M KOH in 70% ethanol (B145695) and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.

-

Acidification and Extraction: Acidify the mixture with 6 M HCl and extract the fatty acids with hexane.

-

TLC Analysis: Evaporate the hexane and dissolve the residue in a small volume of chloroform/methanol. Spot the sample onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

-

Quantification: Visualize and quantify the radiolabeled elongated fatty acid product using a phosphorimager or by scraping the corresponding band and measuring the radioactivity with a scintillation counter.

-

Data Analysis: Calculate the enzyme activity as pmol of malonyl-CoA incorporated per minute per mg of protein. For inhibition studies, determine the IC50 and kinetic parameters (Ki, Ki') by performing the assay with varying concentrations of substrate and inhibitor.

Conclusion

The primary mechanism of action of glyceryl trioleate in a therapeutic context, particularly for X-linked adrenoleukodystrophy, is well-established as the competitive inhibition of the ELOVL1 enzyme by its constituent fatty acid, oleic acid, in conjunction with erucic acid. This leads to a significant reduction in the biosynthesis of pathogenic very-long-chain fatty acids. While the clinical efficacy of this approach remains a subject of ongoing investigation and debate, the biochemical rationale is sound. Further research into the broader metabolic effects of glyceryl trioleate, including its interactions with PPARs, may reveal additional therapeutic benefits and refine its clinical application. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working to further elucidate the biological roles of glyceryl trioleate and develop novel therapeutic strategies for X-ALD and other metabolic disorders.

References

- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 2. Lorenzo's Oil Contributed to the Treatment of a Devastating Disease | Office for Science and Society - McGill University [mcgill.ca]

- 3. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Showing Compound Glycerol trioleate (FDB002910) - FooDB [foodb.ca]

- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 6. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR-δ and erucic acid in multiple sclerosis and Alzheimer's Disease. Likely benefits in terms of immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erucic acid, a nutritional PPARδ-ligand may influence Huntington's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erucic acid promotes intramuscular fat deposition through the PPARγ-FABP4/CD36 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 14. Dietary treatment for X-linked adrenoleukodystrophy: Is “Lorenzo's oil” useful? | Endocrinología y Nutrición (English Edition) [elsevier.es]

- 15. Lorenzo's oil - Wikipedia [en.wikipedia.org]

- 16. A two-year trial of oleic and erucic acids ("Lorenzo's oil") as treatment for adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. lume.ufrgs.br [lume.ufrgs.br]

- 19. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure [edoc.unibas.ch]

- 21. researchgate.net [researchgate.net]

- 22. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lipidmaps.org [lipidmaps.org]

- 24. researchgate.net [researchgate.net]

Glyceryl Trioleate Solubility in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility of glyceryl trioleate in various organic solvents, designed for researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual workflow of the experimental process.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Class | Polarity | Solubility (at approx. 20-25°C) | Notes |

| Halogenated Solvents | ||||

| Chloroform | Halogenated Alkane | Non-polar | 100 mg/mL[1][2] | Consistently reported as a good solvent. |

| Carbon Tetrachloride | Halogenated Alkane | Non-polar | Soluble[2][3] | Quantitative data not available. |

| Dichloromethane | Halogenated Alkane | Polar Aprotic | Soluble[4] | Quantitative data not available. |

| Ethers | ||||

| Diethyl Ether | Ether | Weakly Polar | Soluble[2][3] | A commonly used solvent for lipids. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible | Molecular dynamics simulations suggest it is an excellent solvent for triolein. |

| Hydrocarbons | ||||

| n-Hexane | Alkane | Non-polar | Soluble | A common non-polar solvent for lipids. |

| Toluene | Aromatic Hydrocarbon | Non-polar | Soluble | Expected to be a good solvent based on its non-polar nature. |

| Esters | ||||

| Ethyl Acetate | Ester | Polar Aprotic | Soluble[4] | Quantitative data not available. |

| Alcohols | ||||

| Ethanol | Protic Alcohol | Polar | Slightly Soluble[2][3][5] | Solubility is limited due to the polarity of the alcohol. |

| Methanol | Protic Alcohol | Polar | Slightly Soluble | Generally, triglycerides have low solubility in lower alcohols. |

| Ketones | ||||

| Acetone | Ketone | Polar Aprotic | Slightly Soluble | Quantitative data not available. |

| Amides | ||||

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Miscible[6] | Reported as miscible on a product data sheet. |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Miscible[4][6] | Reported as miscible on a product data sheet. |

| Aqueous | ||||

| Water | Protic | Highly Polar | Insoluble[2] | As expected for a large lipid molecule. |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of glyceryl trioleate in organic solvents. The choice of method may depend on the expected solubility and the available analytical equipment.

Equilibrium Shake-Flask Method

This is the most common and reliable method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (glyceryl trioleate) is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined.

Apparatus and Materials:

-

Glyceryl trioleate (high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup (evaporating dish, oven).

Procedure:

-

Sample Preparation: Add an excess amount of glyceryl trioleate to a series of glass vials. The excess should be sufficient to ensure that a solid/liquid equilibrium is reached and that some undissolved glyceryl trioleate remains visible.

-

Solvent Addition: Add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess glyceryl trioleate settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solute.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the glyceryl trioleate.

-

Once the solvent is completely removed, reweigh the vial containing the glyceryl trioleate residue.

-

The solubility is calculated as the mass of the residue divided by the volume of the solvent.

-

-

HPLC Method:

-

Prepare a series of standard solutions of glyceryl trioleate of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the concentration from the calibration curve, accounting for the dilution factor.

-

-

Hot Stage Microscopy (HSM)

This method is particularly useful for a rapid estimation of solubility and for observing the dissolution process, although it is more commonly used for solid or semi-solid solvents.

Principle: A physical mixture of the solute and solvent is heated on a microscope stage, and the temperature at which the last of the solute crystals dissolves is recorded.

Apparatus and Materials:

-

Polarized light microscope with a hot stage

-

Glass microscope slides and coverslips

-

Glyceryl trioleate

-

Organic solvent

Procedure:

-

Prepare a series of mixtures of glyceryl trioleate and the solvent with varying known compositions on microscope slides.

-

Place a coverslip over the mixture.

-

Place the slide on the hot stage of the microscope.

-

Slowly heat the sample while observing it under polarized light.

-

The temperature at which the last crystals of glyceryl trioleate dissolve is taken as the saturation temperature for that specific composition.

-

By repeating this process for different compositions, a solubility curve as a function of temperature can be constructed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of glyceryl trioleate solubility using the equilibrium shake-flask method followed by either gravimetric or HPLC analysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Glycerine trioleate | CAS:122-32-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. Glycerol Trioleate | 122-32-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Thermal Properties and Stability of Glyceryl Trioleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl trioleate, a triglyceride of oleic acid, is a principal component of many natural oils and fats and sees widespread use in the pharmaceutical, cosmetic, and food industries. Its physical and chemical stability under thermal stress is a critical determinant of its suitability for various applications, influencing formulation strategies, manufacturing processes, and shelf-life. This technical guide provides a comprehensive overview of the thermal properties and stability of glyceryl trioleate, detailing its key physical characteristics, thermal decomposition behavior, and susceptibility to oxidative, hydrolytic, and pyrolytic degradation. Experimental protocols for the characterization of these properties are provided, and key data are summarized for ease of reference.

Introduction

Glyceryl trioleate, also known as triolein, is a simple triglyceride formed from the esterification of glycerol (B35011) with three units of the monounsaturated omega-9 fatty acid, oleic acid. Its molecular formula is C₅₇H₁₀₄O₆. The presence of double bonds in the oleic acid chains imparts a lower melting point compared to its saturated counterparts, making it a liquid at room temperature. Understanding the thermal behavior of glyceryl trioleate is essential for its application as an excipient in drug delivery systems, as a component in parenteral nutrition, and as a base in topical formulations. This guide delves into the critical thermal properties and stability aspects of this important lipid.

Thermal Properties

The thermal properties of glyceryl trioleate dictate its physical state and behavior during heating and cooling processes. These properties are crucial for designing and optimizing manufacturing processes such as melting, mixing, and sterilization.

Physical and Thermophysical Properties

A summary of the key physical and thermophysical properties of glyceryl trioleate is presented in Table 1. These values are essential for process modeling and equipment design.

| Property | Value | Reference(s) |

| Molecular Weight | 885.43 g/mol | [1] |

| Melting Point | -5.5 to 5 °C | [2][3] |

| Boiling Point | 235-240 °C at 18 mmHg | [2] |

| Density | ~0.91 g/mL at 20 °C | [4] |

| Heat of Combustion | ~35,100 kJ/mol | [5] |

| Specific Heat Capacity | See Table 2 | [6] |

| Thermal Conductivity | ~0.16-0.17 W/m·K (for vegetable oils) | [7] |

Thermogravimetric Analysis (TGA)

Expected TGA Profile:

-

Onset of Decomposition: Around 300-350 °C.

-

Major Mass Loss: A significant and rapid mass loss between 350 °C and 450 °C, corresponding to the breakdown of the triglyceride structure.

-

Residue: A small percentage of carbonaceous residue may remain at temperatures above 500 °C.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. These transitions are important for understanding the physical state and morphology of glyceryl trioleate at different temperatures. A study on the crystallization and melting of a tripalmitin/triolein system provides insights into the expected behavior[3].

Expected DSC Profile:

-

Glass Transition (Tg): A glass transition may be observable at sub-zero temperatures, representing the transition from a rigid, amorphous state to a more rubbery state.

-

Crystallization (Tc): Upon cooling from the molten state, an exothermic peak will be observed, corresponding to the crystallization of glyceryl trioleate. The temperature and enthalpy of this transition are dependent on the cooling rate.

-

Melting (Tm): Upon heating, an endothermic peak will be observed, corresponding to the melting of the crystalline form. The peak temperature and enthalpy of melting are characteristic of the polymorphic form present[3].

Stability of Glyceryl Trioleate

The stability of glyceryl trioleate is a critical factor in its storage, handling, and application. Degradation can occur through several pathways, primarily oxidation, hydrolysis, and pyrolysis.

Oxidative Stability

The unsaturated nature of the oleic acid moieties makes glyceryl trioleate susceptible to oxidation. This process, often initiated by heat, light, and the presence of metal ions, leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids. These products can lead to rancidity, altering the taste, smell, and safety of the product. The oxidative stability of fats and oils is commonly assessed using accelerated methods like the Rancimat test[10][11].

Rancimat Test: The Rancimat method, or Oxidative Stability Index (OSI), is an accelerated aging test where a stream of purified air is passed through the oil sample at a constant elevated temperature (e.g., 110 °C or 120 °C). The volatile acidic compounds produced during oxidation are trapped in deionized water, and the induction time is determined by the point at which the conductivity of the water begins to increase rapidly[10][11]. While a specific induction time for pure glyceryl trioleate is not consistently reported, oils with high oleic acid content generally exhibit good oxidative stability compared to those rich in polyunsaturated fatty acids[12][13].

Hydrolytic Stability

Hydrolysis of glyceryl trioleate involves the cleavage of the ester bonds, yielding glycerol and free oleic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases) and is accelerated by heat and the presence of water[14][15]. The increase in free fatty acid content can affect the quality and functionality of the lipid.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester linkages of glyceryl trioleate are hydrolyzed. The rate of hydrolysis is dependent on factors such as temperature, the concentration of the acid catalyst, and the availability of water[16][17][18][19].

Pyrolytic Stability

At elevated temperatures, in the absence of oxygen, glyceryl trioleate undergoes pyrolysis or thermal cracking. This process leads to the breakdown of the triglyceride molecule into a complex mixture of smaller molecules, including alkanes, alkenes, alkadienes, carboxylic acids, and aromatic compounds[20]. The composition of the pyrolysis products is highly dependent on the temperature, heating rate, and presence of catalysts[20][21]. It is generally recognized that at around 300 °C, the initial pyrolysis of triglycerides results in the formation of fatty acids and acrolein. At higher temperatures (400–500 °C), further cracking occurs, producing shorter-chain hydrocarbons.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Thermogravimetric Analysis (TGA)

Figure 1: TGA Experimental Workflow.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of glyceryl trioleate into a tared TGA crucible (e.g., alumina (B75360) or platinum)[7][22].

-

Instrument Setup: Place the crucible into the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate, typically 10 °C/min[7][23].

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation[22][23].

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature to obtain the TGA thermogram. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate[2][23].

Differential Scanning Calorimetry (DSC)

Figure 2: DSC Experimental Workflow.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of glyceryl trioleate into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization[7]. An empty, sealed aluminum pan is used as a reference.

-